In-Depth Structural Analysis of 1-Azabicyclo[2.2.1]heptan-3-one: A Technical Guide
In-Depth Structural Analysis of 1-Azabicyclo[2.2.1]heptan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 1-azabicyclo[2.2.1]heptan-3-one, a key bicyclic amine and a versatile building block in medicinal chemistry, notably in the development of muscarinic agonists. This document collates available spectroscopic and structural data, outlines relevant experimental protocols, and presents logical workflows for its analysis.
Core Molecular Structure and Properties
1-Azabicyclo[2.2.1]heptan-3-one is a saturated bicyclic organic compound with the molecular formula C₆H₉NO.[1] Its structure consists of a seven-membered ring system bridged by a nitrogen atom, creating a constrained and rigid framework. This inherent strain influences its chemical reactivity and biological activity. The presence of a ketone functional group at the 3-position and a tertiary amine at the bridgehead provides key sites for chemical modification and biological interactions.
Key Identifiers:
-
CAS Number: 21472-89-9[1]
-
Molecular Weight: 111.14 g/mol [1]
-
InChI: InChI=1S/C6H9NO/c8-6-4-7-2-1-5(6)3-7/h5H,1-4H2[2]
-
SMILES: O=C1CN2CCC1C2[1]
Spectroscopic Data
Spectroscopic analysis is fundamental to the characterization of 1-azabicyclo[2.2.1]heptan-3-one. The following sections summarize the available data.
Infrared (IR) Spectroscopy
An FTIR spectrum of 1-azabicyclo[2.2.1]heptan-3-one is available and provides key insights into its functional groups.[2] A detailed analysis with peak assignments is crucial for structural confirmation.
Table 1: FTIR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~2960-2850 | C-H stretching (alkane) |
| ~1740 | C=O stretching (ketone) |
| ~1450 | C-H bending |
| ~1100-1000 | C-N stretching (amine) |
Note: This table is based on typical values for similar structures and requires experimental verification for precise assignments.
Mass Spectrometry (MS)
Mass spectrometry data is essential for confirming the molecular weight and elucidating the fragmentation patterns of the molecule. Predicted data for various adducts are available.
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 112.07569 |
| [M+Na]⁺ | 134.05763 |
| [M-H]⁻ | 110.06113 |
| [M+NH₄]⁺ | 129.10223 |
| [M+K]⁺ | 150.03157 |
| [M+H-H₂O]⁺ | 94.065670 |
Source: PubChemLite.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted δ (ppm) | Multiplicity |
| H2, H4 (α to N) | 2.8 - 3.2 | m |
| H5, H6 (β to N) | 1.5 - 2.0 | m |
| H7 (bridgehead) | 2.5 - 2.9 | m |
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) |
| C3 (C=O) | 210 - 220 |
| C2, C4 (α to N) | 50 - 60 |
| C1 (bridgehead) | 40 - 50 |
| C5, C6 | 20 - 30 |
| C7 (bridgehead) | 35 - 45 |
Note: These are predicted values and require experimental confirmation.
Crystallographic Data
A definitive understanding of the three-dimensional structure of 1-azabicyclo[2.2.1]heptan-3-one, including precise bond lengths and angles, requires X-ray crystallographic analysis. While a crystal structure for the parent compound or its simple hydrochloride salt was not found in the initial searches, this remains a critical area for a complete structural profile. The synthesis of derivatives has been confirmed by X-ray crystallography of intermediates, indicating the feasibility of obtaining suitable crystals.[4]
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and analysis of 1-azabicyclo[2.2.1]heptan-3-one based on available literature.
Synthesis of (±)-1-Azabicyclo[2.2.1]heptan-3-one
A common route to this class of compounds involves a multi-step synthesis, often culminating in a cyclization reaction. A patented method describes the resolution of the racemic mixture to obtain the individual enantiomers.[5]
General Procedure for Enantiomeric Resolution:
-
Salt Formation: Combine racemic (±)-1-azabicyclo[2.2.1]heptan-3-one with a chiral resolving agent, such as di-p-toluoyl-L-tartaric acid for the (1S, 4R)-isomer or di-p-toluoyl-D-tartaric acid for the (1R, 4S)-isomer, in a suitable solvent (e.g., a protic or aprotic solvent or a mixture thereof).
-
Precipitation: Allow the diastereomeric salt to precipitate from the solution. This may be facilitated by cooling or seeding.
-
Isolation: Collect the solid precipitate by filtration.
-
Liberation of the Free Base: Treat the isolated salt with a base (e.g., aqueous sodium bicarbonate) and extract the free enantiomerically pure amine into an organic solvent.
-
Purification: The final product can be further purified by techniques such as crystallization or chromatography.
Spectroscopic Analysis Workflow
A standard workflow for the complete spectroscopic characterization of a synthesized batch of 1-azabicyclo[2.2.1]heptan-3-one is as follows:
Caption: Workflow for the synthesis and spectroscopic analysis of 1-azabicyclo[2.2.1]heptan-3-one.
Logical Relationships in Structural Elucidation
The process of confirming the structure of 1-azabicyclo[2.2.1]heptan-3-one relies on the convergence of data from multiple analytical techniques. The logical flow of this process is depicted below.
Caption: Logical relationships in the structural elucidation of 1-azabicyclo[2.2.1]heptan-3-one.
Conclusion
The structural analysis of 1-azabicyclo[2.2.1]heptan-3-one relies on a combination of synthetic chemistry and advanced spectroscopic techniques. While foundational data on its synthesis and basic spectroscopic properties are available, a complete, publicly accessible dataset of its crystallographic and detailed NMR data would be highly beneficial for the research community. This guide provides a framework for understanding the key structural features and the analytical workflows necessary for the comprehensive characterization of this important molecule in drug discovery and development.
References
- 1. chemscene.com [chemscene.com]
- 2. spectrabase.com [spectrabase.com]
- 3. PubChemLite - 1-azabicyclo[2.2.1]heptan-3-one (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 4. A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. AU728324B2 - Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo(2.2.1)heptan-3-one - Google Patents [patents.google.com]
